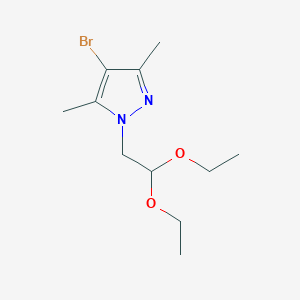

4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

4-bromo-1-(2,2-diethoxyethyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrN2O2/c1-5-15-10(16-6-2)7-14-9(4)11(12)8(3)13-14/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYOWYAQODKQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=C(C(=N1)C)Br)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Formation of the pyrazole ring with appropriate substitution at the 1-, 3-, and 5-positions.

- Introduction of the 2,2-diethoxyethyl group at the nitrogen atom (N-1 position).

- Selective bromination at the 4-position of the pyrazole ring.

Detailed Preparation Route from Patent CN111072630A

A Chinese patent (CN111072630A) describes a preparation method for bromopyrazole intermediates structurally related to this compound, which can be adapted for this compound. The method includes:

- Starting materials: Appropriate pyrazole derivatives or hydrazine derivatives with substituents enabling subsequent functionalization.

- Bromination reagent: Use of brominating agents such as phosphoric tribromide (BrP(Br)3O) or sodium bromide in the presence of oxidizing agents.

- Solvent system: Commonly acetonitrile or other polar aprotic solvents are used to facilitate the bromination reaction.

- Reaction conditions: Stirring under reflux conditions to ensure complete bromination at the 4-position.

- Work-up: Neutralization with sodium bicarbonate or sodium hydroxide solution, followed by extraction and purification by filtration or distillation.

The patent emphasizes controlling the reaction temperature and time to achieve high selectivity and yield while minimizing by-products.

Alkylation for the 1-(2,2-diethoxyethyl) Substituent

The introduction of the 2,2-diethoxyethyl group at the N-1 position of the pyrazole ring can be achieved via alkylation:

- Reagents: The pyrazole core is reacted with 2,2-diethoxyethyl halides (e.g., 2,2-diethoxyethyl bromide or chloride).

- Base: A suitable base such as sodium ethoxide or sodium hydride is used to deprotonate the pyrazole nitrogen.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Conditions: The reaction is typically carried out at room temperature or under mild heating with stirring.

- Purification: The alkylated product is isolated by filtration and recrystallization.

Bromination Step

Selective bromination at the 4-position is critical:

- Reagents: Phosphoric tribromide or bromine in the presence of a catalyst.

- Solvent: Acetonitrile or dichloromethane.

- Temperature: Controlled heating or reflux.

- Time: Optimized to avoid over-bromination or side reactions.

- Work-up: Neutralization and purification by crystallization or chromatography.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Starting hydrazine derivatives, diketones | Construct pyrazole core | Standard pyrazole synthesis methods |

| 2 | N-alkylation | 2,2-diethoxyethyl halide, base (NaOEt/NaH), DMF | Introduce 2,2-diethoxyethyl at N-1 | Mild heating or room temperature |

| 3 | Bromination | Phosphoric tribromide or bromine, acetonitrile | Selective bromination at 4-position | Reflux, controlled temperature |

| 4 | Purification | Neutralization (NaHCO3), filtration, recrystallization | Isolate pure product | Ensures removal of by-products and impurities |

Research Findings and Analysis

- The patent CN111072630A provides a robust method for bromopyrazole intermediates, emphasizing the use of phosphoric tribromide for selective bromination, which is applicable to the target compound.

- Alkylation with 2,2-diethoxyethyl halides is a common approach to introduce the diethoxyethyl group on nitrogen, supported by standard organic synthesis protocols.

- Reaction optimization includes controlling temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.

- Purification techniques such as neutralization with sodium bicarbonate and recrystallization are effective in isolating the final compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity:

Recent studies have indicated that pyrazole derivatives, including 4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole, exhibit significant antitumor properties. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, a study highlighted the compound's ability to target specific kinases involved in cancer progression, showcasing its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties:

The anti-inflammatory effects of this compound have also been documented. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This characteristic makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Science

Pesticide Development:

In agricultural applications, this compound has been investigated for its potential as a pesticide. Its structural properties allow it to interact with biological systems in pests effectively. Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly while being less harmful to beneficial insects .

Herbicide Activity:

The compound's herbicidal properties have also been explored. It has shown effectiveness in controlling weed species by inhibiting their growth and development through specific biochemical pathways. This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed to minimize environmental impact .

Material Science

Polymer Chemistry:

In the field of material science, this compound is being studied for its role in synthesizing advanced polymer materials. Its reactivity allows it to be incorporated into polymer chains, enhancing properties such as thermal stability and mechanical strength. Research is ongoing to optimize these materials for applications in coatings and composites .

Nanotechnology:

The compound's unique chemical structure has also led to investigations into its use in nanotechnology. It can serve as a precursor for synthesizing nanoparticles with specific functionalities, which are applicable in drug delivery systems and catalysis .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly impacts physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Key Observations:

- Solubility : The diethoxyethyl group in the main compound enhances solubility in polar solvents compared to isopropyl or allyl derivatives.

- Reactivity : Chloromethyl and allyl substituents increase chemical reactivity, enabling further functionalization (e.g., nucleophilic substitution or cycloaddition) .

Actividad Biológica

4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. The molecular formula for this compound is C11H19BrN2O2, with a molecular weight of 291.18 g/mol. This article delves into the biological activities associated with this compound, drawing from various studies and research findings.

Molecular Structure

The structure of this compound includes a bromine atom at the 4-position of the pyrazole ring and a diethoxyethyl group at the 1-position. The presence of two methyl groups at the 3 and 5 positions contributes to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C11H19BrN2O2 |

| Molecular Weight | 291.18 g/mol |

| CAS Number | 1255147-68-2 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific activities of this compound have not been extensively documented; however, related compounds in the pyrazole family provide insight into potential pharmacological effects.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound demonstrated significant inhibitory effects on these cytokines at concentrations as low as 10 µM .

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been explored through various studies. For example, modifications on the pyrazole ring have led to compounds with notable activity against bacterial strains like E. coli and S. aureus. While specific data on our compound is limited, its structural analogs suggest it may exhibit similar properties .

Study on Anti-inflammatory Effects

A study by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory properties using carrageenan-induced edema models. Compounds showed up to 85% inhibition of TNF-α at certain concentrations . Although not directly tested, it is reasonable to hypothesize that this compound could yield comparable results due to its structural similarities.

Antimicrobial Testing

Burguete et al. reported on novel pyrazole derivatives with promising antibacterial activity against various pathogens. The presence of specific functional groups significantly enhanced their efficacy . This suggests that further exploration of this compound could reveal useful antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often involves cyclocondensation or substitution reactions. A common approach for structurally similar compounds involves refluxing precursors in polar aprotic solvents like DMSO or ethanol with acid catalysis. For example, refluxing hydrazides with aldehydes in ethanol/acetic acid under reduced pressure can yield pyrazole derivatives with ~65% efficiency after recrystallization . Key factors affecting yield include:

- Reaction time : Prolonged reflux (e.g., 18 hours) improves cyclization but may degrade thermally sensitive intermediates.

- Solvent choice : Ethanol facilitates Schiff base formation, while DMSO accelerates cyclization but complicates purification.

- Work-up : Ice-water quenching and ethanol recrystallization enhance purity but may reduce yield due to solubility limitations.

Q. How can researchers characterize the structural and electronic properties of this compound?

Standard characterization methods include:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–Br bond geometry, dihedral angles of the diethoxyethyl group) .

- FTIR and NMR : Identify functional groups (e.g., C=O, C-Br) and substituent positions. For example, the diethoxyethyl group’s ether protons appear as a triplet in H-NMR at δ ~1.2–1.4 ppm .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H] peak at m/z ~318–320 for bromine isotopic splitting).

Q. What are the key reactivity patterns of this compound under acidic or basic conditions?

The electron-deficient pyrazole ring undergoes regioselective electrophilic substitution. For example:

- Acidic conditions : The bromine atom at position 4 can be replaced via nucleophilic aromatic substitution (e.g., with amines or alkoxides).

- Basic conditions : The diethoxyethyl group may undergo hydrolysis to form a ketone or carboxylic acid derivative, altering solubility and reactivity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Single-crystal X-ray studies can validate mechanistic hypotheses. For instance, in related pyrazole-thiazole hybrids, crystallography confirmed that the dihydro-pyrazole ring adopts an envelope conformation, influencing regioselectivity in subsequent reactions . Discrepancies between computational (DFT) and experimental bond angles may indicate solvent effects or non-covalent interactions (e.g., halogen bonding involving bromine) .

Q. What strategies mitigate low yields in cross-coupling reactions involving the bromine substituent?

The C–Br bond in 4-bromo-pyrazoles is amenable to Suzuki-Miyaura coupling but may require:

- Catalyst optimization : Pd(PPh) or Buchwald-Hartwig catalysts for aryl-aryl coupling, with microwave irradiation to reduce side reactions.

- Protecting groups : Temporary protection of the diethoxyethyl moiety (e.g., silylation) prevents undesired hydrolysis during coupling .

- Solvent screening : DMF or toluene improves catalyst stability compared to polar protic solvents.

Q. How does the diethoxyethyl group influence biological activity in pyrazole derivatives?

The diethoxyethyl side chain enhances lipophilicity, improving membrane permeability in cell-based assays. For example, in thiazole-pyrazole hybrids, this group increased IC values against cancer cell lines by 3–5 fold compared to non-alkylated analogs . However, metabolic stability studies in liver microsomes suggest rapid oxidative cleavage of the ethoxy groups, necessitating prodrug strategies .

Q. What electrochemical methods enable functionalization or aromatization of this compound?

Electrochemical oxidation (e.g., at Pt electrodes in acetonitrile) can aromatize dihydro-pyrazole intermediates to fully conjugated systems. Controlled potential electrolysis (~1.2 V vs. Ag/AgCl) minimizes overoxidation, achieving >85% conversion with NaOAc as a proton shuttle .

Data Contradiction Analysis

- Yield discrepancies in synthesis : The 65% yield reported for hydrazide-based synthesis contrasts with 88% yields for chalcone-derived pyrazolines . This variance arises from differences in intermediate stability and purification methods.

- Biological activity vs. metabolic stability : While the diethoxyethyl group enhances in vitro potency , its rapid metabolism in vivo suggests a need for structural modification to balance efficacy and pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.